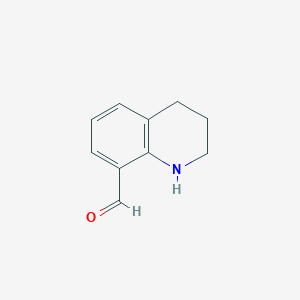

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde, also known as THQ-8-aldehyde, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a molecular formula of C10H11NO. THQ-8-aldehyde is a derivative of quinoline and can be found in a variety of natural sources, including plants and fungi. THQ-8-aldehyde has a number of unique properties that make it useful in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Fluorescent Probes

1,2,3,4-THQ-8-carbaldehyde derivatives can act as fluorescent probes. Researchers attach fluorophores to its core structure, enabling visualization of specific cellular processes or biomolecules. These probes aid in studying cellular dynamics and disease mechanisms.

For more information, you can refer to the following sources:

- Enamine: 1,2,3,4-tetrahydroquinoline-8-carbaldehyde hydrochloride

- Research Article (Chinese): 1,2,3,4-四氢喹啉类化合物合成与应用的研究进展

- Thermo Scientific: 1,2,3,4-Tetrahydroquinoline

- Benchchem: 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

- ChemicalBook: 1,2,3,4-tetrahydroquinoline-8-carbaldehyde

Mecanismo De Acción

Target of Action

The primary target of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is the retinoic acid receptor-related orphan receptor (ROR) . This receptor is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde acts as an inverse agonist of the ROR . It effectively inhibits the ROR transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of the ROR ligand-binding domain (LBD) complex .

Biochemical Pathways

The compound’s action impacts the Th17/IL-17 pathway . ROR regulates the differentiation of CD4 T cells into Th17 cells and plays a pivotal role in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 .

Result of Action

The compound demonstrates reasonable antiproliferative activity and potently inhibits colony formation and the expression of AR, AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,7,11H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEYKUWXOZQEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2800029.png)

![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2800033.png)

![4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800036.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2800038.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)